Nooglutil

概要

説明

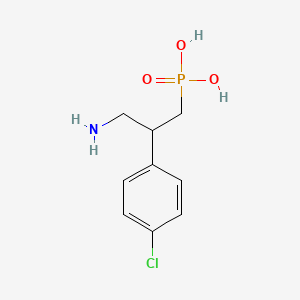

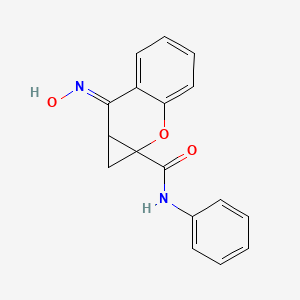

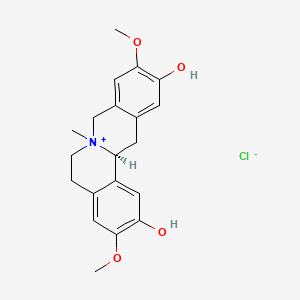

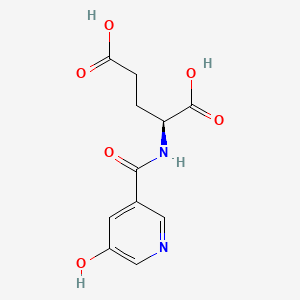

Nooglutyl, also known as N-5-HydroxyNicotinoyl-L-Glutamic acid, is a nootropic agent that has been studied for its potential to treat amnesia and other cognitive impairments. It was researched extensively at the Research Institute of Pharmacology, Russian Academy of Medical Sciences. This compound has shown various effects on the central nervous system in animal models .

準備方法

Synthetic Routes and Reaction Conditions: Nooglutyl can be synthesized through a series of chemical reactions involving the coupling of 5-hydroxy-3-pyridinecarboxylic acid with L-glutamic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of Nooglutyl would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .

化学反応の分析

反応の種類: NOOGLUTILは、次のような様々な化学反応を起こします。

酸化: this compoundは特定の条件下で酸化されて、対応する酸化誘導体を形成できます。

還元: 還元反応により、this compoundを還元型に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化されたピリジン誘導体が得られる場合があり、還元により還元されたアミド誘導体が得られる場合があります .

4. 科学的研究への応用

化学: アミド結合形成やピリジン誘導体を含む反応を研究するためのモデル化合物として使用されます。

生物学: 中枢神経系への影響と潜在的な神経保護作用について調査されています。

医学: 健忘症やアルツハイマー病などの認知障害の治療薬として研究されています。

科学的研究の応用

Chemistry: Used as a model compound to study amide bond formation and reactions involving pyridine derivatives.

Biology: Investigated for its effects on the central nervous system and potential neuroprotective properties.

Medicine: Explored as a potential treatment for cognitive impairments, including amnesia and Alzheimer’s disease.

Industry: Potential applications in the development of nootropic supplements and cognitive enhancers

作用機序

NOOGLUTILは、主にグルタミン酸作動系を調節することによって効果を発揮します。AMPA受容体の正の異種アロステリックモジュレーターとして作用し、シナプス伝達と可塑性を高めます。この調節により、記憶と認知機能が向上します。 さらに、this compoundはドーパミン作動系と相互作用することが示されており、認知増強効果にさらに貢献しています .

6. 類似の化合物との比較

This compoundは、ピカミロン(N-ニコチノイル-GABA)やピラセタムなどの他のノオトロピック化合物と構造的に類似しています。 AMPA受容体の特異的な調節と、グルタミン酸作動系とドーパミン作動系の両方に及ぼす複合的な効果によって特徴付けられます .

類似の化合物:

ピカミロン: N-ニコチノイル-GABA

ピラセタム: 2-オキソ-1-ピロリジンアセトアミド

アニラセタム: 1-(4-メトキシベンゾイル)-2-ピロリジノン

オキシラセタム: 4-ヒドロキシ-2-オキソ-1-ピロリジンアセトアミド.

This compoundは、神経保護、認知増強、抗健忘作用という独自の組み合わせを備えているため、ノオトロピックの分野における更なる研究開発の有望な候補となっています。

類似化合物との比較

Picamilon: N-Nicotinoyl-GABA

Piracetam: 2-Oxo-1-pyrrolidine acetamide

Aniracetam: 1-(4-Methoxybenzoyl)-2-pyrrolidinone

Oxiracetam: 4-Hydroxy-2-oxo-1-pyrrolidine acetamide.

Nooglutyl stands out due to its unique combination of neuroprotective, cognitive-enhancing, and antiamnesic properties, making it a promising candidate for further research and development in the field of nootropics.

特性

IUPAC Name |

(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZGYOJFPGPYCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920687 | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-35-8 | |

| Record name | Nooglutil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nooglutil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOOGLUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。